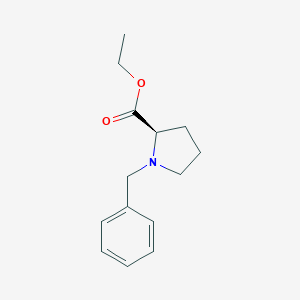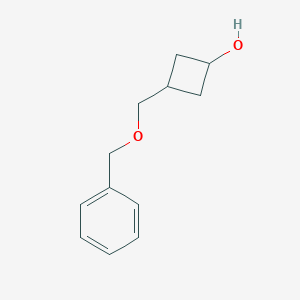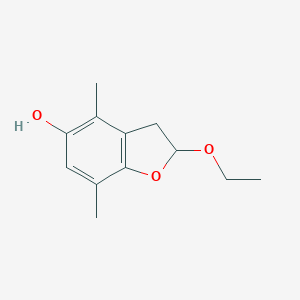![molecular formula C12H14BrN3O2 B066963 tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 174180-76-8](/img/structure/B66963.png)
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
This compound belongs to the family of pyrazolopyridines, which are of interest due to their diverse biological activities and potential in material science. The focus here is on its chemical synthesis, structure, reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis involves multiple steps starting from basic precursors to form the desired pyrazolopyridine derivative. A novel and efficient route for synthesizing pyrazole bromide derivatives has been developed, showing good yield and featuring selective reactions for complex heterocycle formation (Bobko et al., 2012).
Molecular Structure Analysis
The molecular structure is characterized by spectroscopic methods and crystallographic analysis, revealing intricate details such as hydrogen bonding and crystal packing. For example, a related compound, "6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," demonstrates intramolecular hydrogen bonding and stabilizing interactions within its crystal structure (Çolak et al., 2021).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including bromination, cyclization, and condensation, to form novel derivatives with potential biological activity. The process and outcomes of these reactions depend significantly on the substitution pattern on the pyrazolopyridine core and the reaction conditions employed (Ghaedi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments and its suitability for various applications. While specific data on tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is not directly available, related compounds exhibit distinctive crystalline structures and thermal properties that are crucial for their application in material science (Tamer et al., 2016).
Scientific Research Applications
Studies on related compounds, such as 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, have revealed significant differences in hydrogen-bonded structures due to minor changes in remote substituents. This highlights the importance of molecular structure in determining chemical properties and interactions (Trilleras et al., 2008).
Another study involving similar compounds found that different hydrogen-bonding patterns lead to the formation of chains and sheets, emphasizing the relevance of such compounds in studying molecular interactions (Portilla et al., 2011).
Research on N(7)-alkoxybenzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridines demonstrated a wide range of supramolecular aggregation modes, which are dependent on changes in peripheral substituents. This could be pertinent in designing molecules with specific interaction characteristics (Trilleras et al., 2008).
A study on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, involving similar chemical structures, illustrated the potential biomedical applications of these compounds (Huard et al., 2012).
The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which share structural similarities, has been documented. This research contributes to the development of novel compounds with potential applications in various chemical domains (Ivanov et al., 2017).
properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-8(5-4-6-14-10)9(7-13)15-16/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSFBCHTYVIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445527 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
CAS RN |
174180-76-8 | |
| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)
